N-Methyl-N'-(trifluoromethyl)urea
Description
N-Methyl-N'-(trifluoromethyl)urea (CAS: 3032-40-4), with the systematic name 1-methyl-3-(3-(trifluoromethyl)phenyl)urea, is a substituted urea derivative. Its molecular formula is C₉H₉F₃N₂O, and it features a methyl group on one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical research .
Properties
CAS No. |
56969-92-7 |
|---|---|
Molecular Formula |
C3H5F3N2O |
Molecular Weight |
142.08 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)urea |
InChI |
InChI=1S/C3H5F3N2O/c1-7-2(9)8-3(4,5)6/h1H3,(H2,7,8,9) |
InChI Key |
ZTIKQZVOPDMAHR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluometuron (N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
- Molecular Formula : C₁₀H₁₁F₃N₂O
- Substituents : Two methyl groups on one urea nitrogen; 3-(trifluoromethyl)phenyl on the other.
- Key Differences: The additional methyl group in fluometuron increases hydrophobicity compared to the monomethylated target compound.
- Applications : Fluometuron is a pre-emergent herbicide used in cotton farming. Its degradate, DMF (N-Methyl-N'-[3-(trifluoromethyl)phenyl]urea), shares structural similarity with the target compound but exhibits lower environmental persistence. Both fluometuron and DMF are classified as "leachable," with studies showing higher mobility in strip-tilled agricultural systems compared to conventional tillage .
CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea)
- Molecular Formula : C₁₄H₁₀ClF₃N₂O
- Substituents : 4-Chloro-3-(trifluoromethyl)phenyl and phenyl groups.
- Key Differences : The chloro and phenyl substituents enhance steric bulk and electronic effects.
- Applications: CTPPU demonstrates potent anticancer activity against non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest. Its efficacy highlights the importance of trifluoromethyl and halogen substituents in enhancing biological activity .
N′-[2-Chloro-5-(trifluoromethyl)phenyl]-N,N-dimethylurea
- Molecular Formula : C₁₀H₁₀ClF₃N₂O
- Substituents : Dimethyl groups on one urea nitrogen; 2-chloro-5-(trifluoromethyl)phenyl on the other.
- Key Differences: The dimethyl substitution may reduce hydrogen-bonding capacity compared to the monomethylated target compound.
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
- Molecular Formula : C₉H₁₀F₃N₃O
- Substituents : Methyl group on one urea nitrogen; pyridine ring with methyl and trifluoromethyl groups on the other.
- Applications : Pyridine-containing ureas are explored in medicinal chemistry for targeted therapies, leveraging heterocyclic motifs for improved receptor affinity .
Data Table: Comparative Analysis of Urea Derivatives
Trifluoromethyl Group
Methyl vs. Dimethyl Substitution
Heterocyclic Modifications
- Pyridine-containing derivatives (e.g., ) introduce basic nitrogen atoms, altering electronic profiles and enabling interactions with biological targets .
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